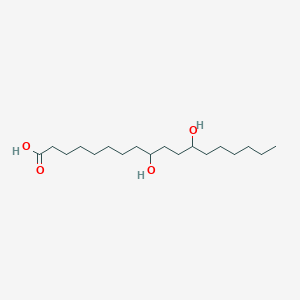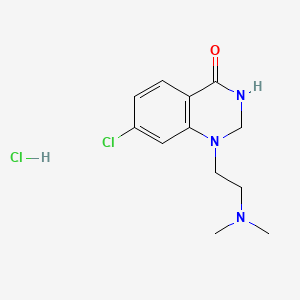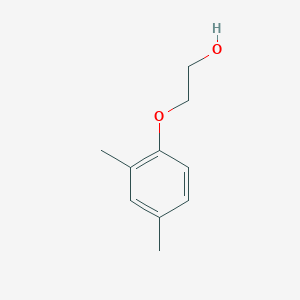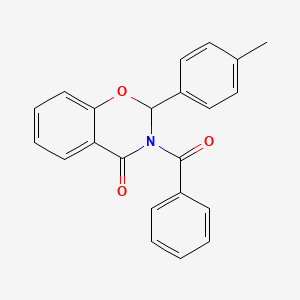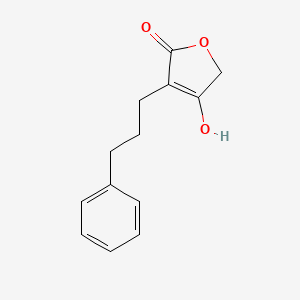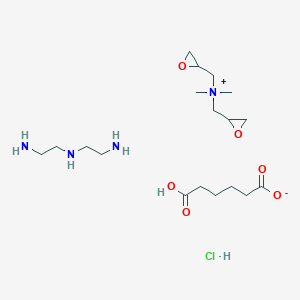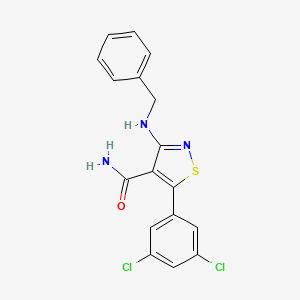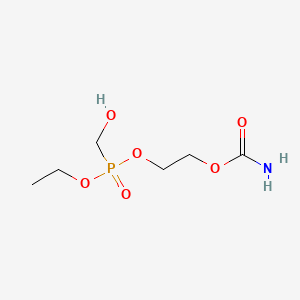
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester is a chemical compound known for its unique structure and properties. This compound is part of the phosphonic acid family, which is characterized by the presence of a phosphonic acid group (–PO(OH)2) attached to a carbon atom. The specific structure of this compound includes a hydroxymethyl group, an aminocarbonyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester typically involves the reaction of phosphonic acid derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of phosphonic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formic acid or formaldehyde, while reduction of the aminocarbonyl group can produce primary amines.
Scientific Research Applications
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl methyl ester
- Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl propyl ester
Uniqueness
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
72749-63-4 |
|---|---|
Molecular Formula |
C6H14NO6P |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
2-[ethoxy(hydroxymethyl)phosphoryl]oxyethyl carbamate |
InChI |
InChI=1S/C6H14NO6P/c1-2-12-14(10,5-8)13-4-3-11-6(7)9/h8H,2-5H2,1H3,(H2,7,9) |
InChI Key |
UCLMAMCZTXSICG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CO)OCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
